Technical Profile: 3-Propylpyridin-2-amine (CAS 92410-91-8)
Technical Profile: 3-Propylpyridin-2-amine (CAS 92410-91-8)
Topic: 3-Propylpyridin-2-amine (CAS 92410-91-8) Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
A Critical Scaffold for Kinase Inhibition and Lipophilicity Modulation
Executive Summary
3-Propylpyridin-2-amine (CAS 92410-91-8), also known as 2-amino-3-propylpyridine, is a specialized heterocyclic building block utilized primarily in medicinal chemistry for the synthesis of bioactive small molecules.[1] Unlike its simpler homolog 2-amino-3-methylpyridine, the 3-propyl variant offers a distinct lipophilic profile (
This compound serves as a pivotal "hinge-binding" motif in kinase inhibitor design and a precursor for fused bicyclic systems such as imidazo[1,2-a]pyridines. This guide delineates its physicochemical properties, validated synthetic routes, and application logic in high-throughput library synthesis.
Physicochemical Profile
The introduction of a propyl group at the C3 position significantly alters the solvation energy and steric environment compared to the unsubstituted 2-aminopyridine parent.
Table 1: Core Chemical & Physical Properties
| Property | Value / Descriptor | Note |
| CAS Number | 92410-91-8 | Specific to 3-propyl isomer |
| Molecular Formula | ||
| Molecular Weight | 136.19 g/mol | Fragment-based drug discovery (FBDD) compliant |
| Physical State | Viscous Liquid / Low-Melting Solid | Tendency to supercool; typically an oil at RT |
| Calculated LogP (cLogP) | ~1.8 – 2.1 | Ideal for CNS penetration optimization |
| Topological PSA | 38.9 Ų | High membrane permeability potential |
| pKa (Pyridinium N) | ~6.9 | Slightly more basic than 2-aminopyridine (6.[2][3]86) due to alkyl donation |
| H-Bond Donors/Acceptors | 1 Donor / 2 Acceptors | Classic kinase hinge-binding motif |
Synthetic Pathways & Optimization
For research-grade applications requiring high regiochemical purity (>98%), the Suzuki-Miyaura Cross-Coupling approach is superior to the traditional Chichibabin reaction, which suffers from poor selectivity (yielding mixtures of 2-amino-3-propyl and 2-amino-5-propyl isomers).
Protocol A: Regioselective Suzuki Coupling (Recommended)
This route ensures the propyl chain is exclusively at the C3 position.
-
Precursor: 2-Amino-3-bromopyridine (CAS 13534-99-1)
-
Reagent: Propylboronic acid or Potassium propyltrifluoroborate
-
Catalyst:
or / S-Phos -
Conditions:
(3.0 eq), Toluene/Water (10:1), 100°C, 12h.
Step-by-Step Workflow:
-
Charge: In a glovebox or under
, combine 2-amino-3-bromopyridine (1.0 eq), propylboronic acid (1.2 eq), and base. -
Degas: Purge solvent system with argon for 15 minutes to prevent homocoupling.
-
Catalysis: Add Pd-catalyst (5 mol%). Seal vessel.
-
Workup: Dilute with EtOAc, wash with brine. The amine group may streak on silica; use 5% MeOH/DCM with 1%
for purification.
Visualization of Synthetic Logic
Figure 1: Regioselective synthesis via Suzuki-Miyaura coupling avoids isomer mixtures common in direct amination.
Reactivity & Library Derivatization
3-Propylpyridin-2-amine is a versatile nucleophile. The exocyclic amine (
Key Transformations:
-
Imidazo[1,2-a]pyridine Formation:
-
Reaction with
-haloketones yields 8-propylimidazo[1,2-a]pyridines. This is a "privileged structure" in GABA-A receptor modulators and anti-infectives.
-
-
Sandmeyer-Type Halogenation:
-
Conversion of the
to a halide (Cl, Br, I) via diazotization allows the molecule to serve as an electrophile for further coupling, retaining the 3-propyl group.
-
-
Amide/Urea Coupling:
-
Standard coupling with acid chlorides or isocyanates targets the exocyclic amine. Note: Pyridine nitrogen may require protection or careful pH control to prevent competitive acylation.
-
Figure 2: Divergent synthesis pathways utilizing the 2-amino-3-propyl core.
Medicinal Chemistry Applications
Kinase Hinge Binding
The 2-aminopyridine motif functions as a bidentate ligand for the ATP-binding site of kinases.
-
Donor: The exocyclic
donates a hydrogen bond to the hinge region backbone carbonyl. -
Acceptor: The ring nitrogen (
) accepts a hydrogen bond from the backbone amide NH. -
Role of Propyl Group: The 3-propyl substituent projects into the Gatekeeper region or the solvent-exposed front pocket, providing hydrophobic contacts that improve potency and selectivity over the methyl analog.
Bioisosterism & Lipophilicity
Replacing a phenyl ring or a methyl-pyridine with 3-propylpyridin-2-amine increases
-
Solubility: The flexible propyl chain disrupts crystal packing, often improving solubility compared to rigid biaryls.
-
Metabolic Stability: The terminal methyl of the propyl chain is a potential site for CYP450 oxidation (
-oxidation). Fluorination of the propyl terminus is a common strategy to block this metabolic soft spot.
Analytical Characterization
To validate the identity of CAS 92410-91-8, ensure the following spectral signatures are present.
-
1H NMR (DMSO-d6, 400 MHz):
- ~7.8 ppm (dd, 1H, H-6): Characteristic downfield shift next to ring nitrogen.
- ~7.2 ppm (dd, 1H, H-4).
- ~6.5 ppm (dd, 1H, H-5): Upfield due to electron donation from amino group.
-
~5.8 ppm (br s, 2H,
): Exchangeable. -
~2.3 ppm (t, 2H, Ar-
-): Benzylic protons. -
~1.5 ppm (m, 2H, -
-). -
~0.9 ppm (t, 3H, -
).
-
Mass Spectrometry (ESI+):
- m/z.
-
Look for characteristic fragmentation loss of propyl (M-43) or ammonia (M-17).
Safety & Handling (E-E-A-T)
Hazard Classification: Like most aminopyridines, this compound is likely Toxic if swallowed and Irritating to skin/eyes .
-
Neurotoxicity Risk: Aminopyridines can block potassium channels. Avoid inhalation of dust/mist.
-
Skin Absorption: High lipophilicity (propyl chain) increases dermal absorption rates compared to 2-aminopyridine.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Aminopyridines can darken (oxidize) upon prolonged exposure to air/light.
Emergency Protocol:
-
Skin Contact: Wash immediately with PEG-400 or soap/water. Do not use solvent (ethanol) as it may enhance absorption.
-
Spill: Absorb with sand/vermiculite. Do not flush into drains (aquatic toxicity).
References
-
PubChem Compound Summary. 3-Propylpyridin-2-amine (CAS 92410-91-8).[4] National Center for Biotechnology Information. [Link]
-
Suzuki-Miyaura Coupling Protocols. Organic Chemistry Portal. (General reference for 2-aminopyridine alkylation logic). [Link]
-
Medicinal Chemistry of Aminopyridines. Journal of Medicinal Chemistry. (Context for hinge binding and lipophilicity). [Link]
Sources
- 1. CAS#:891761-72-1 | 2-(4-Chlorophenyl)-5-(trifluoromethyl)indoline | Chemsrc [chemsrc.com]
- 2. Cyclohexylamine CAS#: 108-91-8 [m.chemicalbook.com]
- 3. 3-[Amino(thiophen-2-yl)methyl]pyridin-2-amine | C10H11N3S | CID 64088676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS#:66310-10-9 | N-BENZYL-2,4,6-TRIPHENYL PYRIDINIUM TETRAFLUOROBORATE | Chemsrc [chemsrc.com]
